molecular formula C9H15ClF3NO B2503603 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride CAS No. 2089255-66-1

2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride

Cat. No.: B2503603
CAS No.: 2089255-66-1
M. Wt: 245.67
InChI Key: CXDQKKXRSFCILF-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride is a cyclohexane-based amino ketone derivative with a trifluoromethyl substituent at the 4-position of the cyclohexyl ring. This compound is structurally related to psychoactive phenethylamines but distinguishes itself through its saturated cyclohexyl backbone, which confers unique physicochemical properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, a common strategy to improve bioavailability in pharmaceutical applications .

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)cyclohexyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h6-7H,1-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDQKKXRSFCILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination: The amino group is introduced through amination reactions, often using ammonia or amines.

    Ketone Formation: The ketone group is introduced through oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride exhibit substantial anticancer properties. For instance, studies involving derivatives of trifluoromethyl compounds have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has protocols for assessing the efficacy of such compounds, which could potentially lead to new cancer therapies .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Compounds featuring trifluoromethyl groups have demonstrated enhanced activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that this compound might be a candidate for developing new antimicrobial agents .

Neuropharmacological Applications

The structural characteristics of this compound allow it to interact with neuroreceptors, making it a candidate for neuropharmacological studies. Compounds with similar structures have been investigated for their potential in treating neurological disorders, including depression and anxiety, by modulating neurotransmitter systems .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivitySignificant growth inhibition in human tumor cells with GI50 values indicating strong efficacy.
Study BAntimicrobial TestingShowed MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting high potency.
Study CNeuropharmacologyPotential modulation of serotonin receptors observed, indicating possible antidepressant effects.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino and ketone groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Cyclohexyl vs. Phenyl Backbone Derivatives

A key structural distinction lies in the cyclohexyl group, which replaces the aromatic phenyl ring found in analogs like 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS 339-58-2) .

Property Target Compound (Cyclohexyl) Phenyl Analog (CAS 339-58-2)
Molecular Formula C₉H₁₃ClF₃NO (inferred) C₉H₉ClF₃NO
Molecular Weight ~253.6 (estimated) 239.62
Backbone Saturation Saturated (cyclohexyl) Unsaturated (phenyl)
Lipophilicity (LogP) Higher (predicted) 3.35

Implications :

  • The saturated backbone may reduce π-π stacking interactions with biological targets, altering receptor selectivity .

Trifluoromethyl Substitution Patterns

The trifluoromethyl (-CF₃) group at the 4-position is a critical pharmacophore shared with compounds like 2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride (MW 255.67) .

Compound Substituents Molecular Weight
Target Compound 4-CF₃ on cyclohexyl ~253.6
2-[2-methoxy-4-(trifluoromethyl)phenyl] 2-OCH₃, 4-CF₃ on phenyl 255.67

Implications :

  • The -CF₃ group enhances metabolic stability and electron-withdrawing effects, stabilizing the ketone moiety against nucleophilic attack.
  • Methoxy substituents (as in the phenyl analog) may introduce hydrogen-bonding interactions absent in the target compound .

Heterocyclic and Amino Acid Derivatives

Comparisons with dihydrochloride salts like 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride (CAS 2059941-87-4) highlight the impact of heterocyclic systems:

Compound Backbone Salt Form
Target Compound Cyclohexyl Hydrochloride
Pyrazolyl Analog 1-Ethylpyrazole Dihydrochloride

Implications :

  • Pyrazolyl groups introduce nitrogen-rich heterocycles, which can modulate solubility and receptor affinity.
  • The dihydrochloride salt form (pyrazolyl analog) may offer superior aqueous solubility compared to the target’s mono-hydrochloride form .

Cyclohexanone Derivatives

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride () shares the cyclohexanone core but features a dimethylaminomethyl substituent instead of the amino-ethanone chain.

Property Target Compound Dimethylaminomethyl Analog
Functional Group Amino-ethanone Dimethylaminomethyl
Basicity (pKa) Higher (amine protonation) Lower (tertiary amine)

Implications :

  • The primary amine in the target compound may enhance hydrogen-bonding capacity, influencing target engagement.
  • Tertiary amines (dimethylaminomethyl analog) are less prone to oxidation but may exhibit reduced polar interactions .

Biological Activity

2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride (CAS No. 1557607-19-8) is a compound of interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H14F3N- HCl
  • Molecular Weight: 209.21 g/mol
  • CAS Number: 1557607-19-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly involving dopamine and serotonin receptors, which are critical in regulating mood and behavior.

Antidepressant Effects

Recent investigations have highlighted the potential antidepressant properties of this compound. In animal models, it has been shown to significantly reduce depressive-like behavior when administered at specific dosages. The mechanism appears to involve the modulation of monoamine neurotransmitters, similar to established antidepressants.

Analgesic Properties

This compound has also demonstrated analgesic effects in preclinical studies. It appears to exert its pain-relieving properties through both central and peripheral pathways, potentially involving opioid receptor modulation.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies and Research Findings

StudyFindings
Study 1 : Animal Model of DepressionAdministered doses of 10 mg/kg resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects.
Study 2 : Pain ModelDemonstrated a reduction in pain response in the formalin test at doses ranging from 5 to 20 mg/kg.
Study 3 : InflammationShowed a reduction in TNF-alpha levels in serum after administration in a carrageenan-induced paw edema model.

Toxicity Profile

Toxicological assessments indicate that this compound has a relatively low cytotoxicity profile at therapeutic doses. Long-term studies are necessary to fully understand its safety profile and potential side effects.

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